4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[(pyridin-2-ylmethylamino)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(18)12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUOFBMRONPBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424193 | |
| Record name | AG-H-55303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881441-03-8 | |
| Record name | AG-H-55303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-pyridinecarboxaldehyde and 4-aminomethylbenzoic acid as the primary starting materials.
Condensation Reaction: The 2-pyridinecarboxaldehyde is condensed with 4-aminomethylbenzoic acid in the presence of a reducing agent, such as sodium cyanoborohydride, to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group reacts with primary amines or alcohols to form amides or esters. For example, the compound can undergo amidation with acid chlorides (e.g., benzoyl chloride) to yield amide derivatives .
Mechanism :
-
Activation of the carboxylic acid (e.g., via acid chloride formation).
-
Nucleophilic attack by the amine/alcohol on the carbonyl carbon.
Alkylation/Acylation of the Amino Group
The pyridylmethylamino group participates in alkylation or acylation reactions. For instance, reaction with alkyl halides or acylating agents (e.g., acetyl chloride) modifies the amine terminus .
Physical Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂·HCl | |
| Molecular Weight | 228.25 g/mol | |
| Boiling Point | 429°C at 760 mmHg | |
| Flash Point | 213.2°C |
Pyridine Ring Interactions
The pyridine moiety may coordinate with metals (e.g., palladium in catalytic systems) or undergo electrophilic substitution at the para position .
Decarboxylation
Under high-temperature or acidic conditions, the carboxylic acid group may decarboxylate, particularly if the α-carbon is activated .
Comparison with Analogues
| Compound | Key Difference | Application Context |
|---|---|---|
| 4-aminobenzoic acid | Lacks pyridylmethyl group | Dye synthesis |
| 3-(Pyridin-2-yl)propanoic acid | Longer carbon chain | Organic synthesis |
Research Findings
-
Catalyst Optimization : The use of Pd/C (5–10% Pd content) enhances hydrogenation efficiency in amine formation .
-
Alkali Influence : Sodium hydroxide improves reaction yields by stabilizing intermediates during catalytic reduction .
-
Purity Considerations : Post-reaction steps involve acid neutralization (e.g., HCl) to isolate the hydrochloride salt, ensuring high purity .
This compound’s reactivity stems from its dual functional groups, enabling diverse chemical transformations while maintaining structural stability.
Scientific Research Applications
Pharmaceutical Research
This compound serves as a reference standard in drug development and testing. Its molecular structure allows for the exploration of its biological activity, particularly in relation to enzyme inhibition and anticancer properties.
Enzyme Inhibition Studies
Research indicates that compounds structurally similar to 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride exhibit inhibitory effects on cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For example, studies have shown that analogs can inhibit acetylcholinesterase (AChE) with IC50 values ranging from 0.59 to 5.10 µM, suggesting potential therapeutic applications in cognitive disorders .
Anticancer Activity
The compound has been evaluated for its anticancer properties, with preliminary findings indicating significant inhibitory effects on various cancer cell lines. For instance, some derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents . The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further investigation.
Biochemical Applications
The unique structural features of this compound allow it to participate in biochemical processes that are essential for cellular function.
Interaction with Biological Targets
The pyridine ring present in the compound is known for its role in binding interactions with various biological targets, including proteins involved in signal transduction pathways. This interaction can lead to modulation of cellular responses, making it a subject of interest for drug design aimed at targeting specific pathways associated with diseases like cancer and diabetes.
Synthesis of Novel Compounds
The synthesis of this compound can serve as a starting point for developing novel derivatives with enhanced biological activity.
Derivative Synthesis
Research has shown that modifications to the structure can lead to compounds with improved selectivity and potency against specific enzymes or receptors. For example, the introduction of different substituents on the benzene ring or variations in the amine group can yield derivatives with tailored pharmacological profiles .
Potential Therapeutic Applications
The therapeutic implications of this compound extend beyond enzyme inhibition and anticancer activity.
Treatment of Neoplastic Diseases
The compound has been noted for its potential efficacy against neoplastic diseases, particularly those that involve deregulated angiogenesis such as diabetic retinopathy and certain types of cancer . Its mechanism may involve inhibition of tyrosine kinases, which are often implicated in tumor growth and metastasis.
Data Summary Table
Mechanism of Action
The mechanism by which 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Case Studies
- Case Study 1 : In copper(II) complexes, the target compound’s extended substituent (vs. HL2·HCl) allows for 1-D polymeric structures via Cl···H(O) hydrogen bonding, contrasting with HL2·HCl’s dimeric configuration.
- Case Study 2 : Methyl ester derivatives (e.g., ) show reduced reactivity in aqueous media, making them suitable for organic synthesis under anhydrous conditions.
Biological Activity
4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride, also known as a derivative of benzoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity, including enzymatic inhibition studies and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.0822 g/mol
- CAS Number : 881441-03-8
Enzyme Inhibition Studies
Recent studies have explored the inhibitory effects of various benzoic acid derivatives on specific enzymes. Notably, compounds similar to this compound have demonstrated significant enzyme inhibition, which is crucial for their therapeutic potential.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | β-Glucuronidase | 2.8 ± 0.10 | |
| Compound B | β-Glucuronidase | 45.75 ± 2.16 | Standard D-saccharic acid 1,4-lactone |
| Compound C | Various | Varies |
In a recent study, the compound demonstrated promising inhibitory activity against β-glucuronidase, a key enzyme involved in drug metabolism and detoxification processes. The IC₅₀ value of 2.8 µM indicates a potent inhibitory effect compared to standard inhibitors.
The mechanism by which this compound exerts its biological effects has been investigated through molecular docking studies. These studies suggest that the compound interacts with the active site of target enzymes via hydrogen bonding and hydrophobic interactions.
Key Findings :
- The presence of donor or acceptor functionalities in the molecular structure enhances binding affinity.
- Structural modifications can lead to variations in biological activity, indicating the importance of specific substituents on the pyridine and benzoic acid moieties.
Case Study 1: Antitumor Activity
In vitro studies have indicated that derivatives of benzoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed significant apoptosis induction, suggesting its potential as an antitumor agent.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of similar compounds against a range of bacterial strains. The results indicated that certain derivatives possess effective antibacterial properties, making them candidates for further development as antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 2-pyridinylmethylamine with 4-formylbenzoic acid followed by HCl salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain 0–5°C during imine formation to minimize side reactions.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity.
- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.0 ppm).
- Mass spectrometry : ESI-MS ([M+H]⁺ expected m/z ~318.1 for free base; +35.5 for HCl adduct).
- Elemental analysis : Verify Cl⁻ content (~10.5% for hydrochloride salt) .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Thermal stability : Decomposition occurs above 240°C (DSC/TGA recommended).
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Hygroscopicity : Use desiccants (silica gel) in sealed containers to avoid hydrate formation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., pyridine moiety interacts with histidine residues in active sites).
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with bioactivity.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase assays)?
- Methodological Answer :
- Assay standardization : Use uniform ATP concentrations (e.g., 1 mM) and positive controls (staurosporine for kinase inhibition).
- Buffer optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. acidic tumor microenvironments.
- Orthogonal assays : Validate results with SPR (binding affinity) and cellular proliferation assays (e.g., MTT) .
Q. What experimental design strategies are recommended for in vivo pharmacokinetic studies?
- Methodological Answer :
- Dosing : Administer via IV (1 mg/kg) or oral gavage (10 mg/kg) in rodent models.
- Sampling : Collect plasma at 0.5, 2, 6, and 24 h post-dose.
- Analytics : Quantify using LC-MS/MS (LOQ ~1 ng/mL).
- Tissue distribution : Assess brain penetration via BBB permeability assays (logBB >0.3 indicates CNS activity) .
Data Contradiction Analysis Example
Scenario : Conflicting solubility reports in aqueous vs. DMSO solutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
